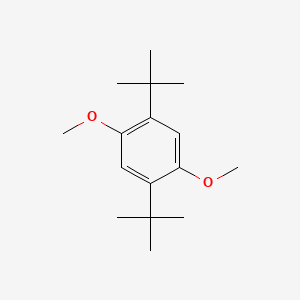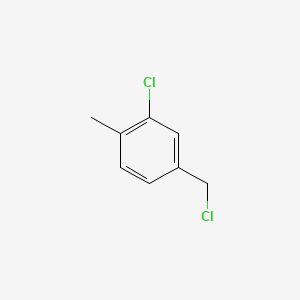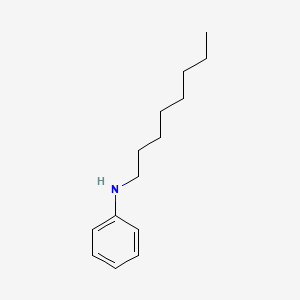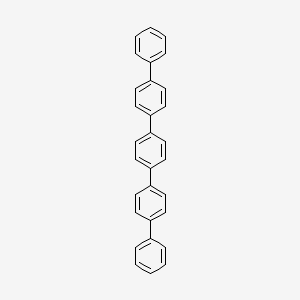
1,4-di-tert-Butyl-2,5-dimethoxybenzene
Overview
Description
1,4-Di-tert-butyl-2,5-dimethoxybenzene, or 1,4-DTB-2,5-DMOB, is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless, crystalline solid that is soluble in organic solvents. This compound is often used as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Overcharge Protection in Lithium-Ion Batteries
1,4-di-tert-Butyl-2,5-dimethoxybenzene is primarily researched for its application in lithium-ion batteries. It acts as a redox shuttle additive for overcharge protection. This compound has been shown to provide effective protection by undergoing reversible redox reactions, preventing battery damage due to overcharging (Chen & Amine, 2007). In comparison with similar compounds, its superior performance in lithium-ion batteries is evident, particularly in LiFePO4-based cells, due to its appropriate redox potential and stability during overcharge cycles (Moshuchak et al., 2007).
Redox Flow Batteries
This compound also finds its application in all-organic redox flow batteries. It has been used as the cathode active species, demonstrating significant performance in terms of solubility and electrochemical behavior. Its properties are further influenced by the use of various co-solvents, enhancing its applicability in energy storage systems (Wang et al., 2018).
Electrochemical Stability and Degradation Studies
Significant research has been conducted on the electrochemical stability of this compound. Studies focus on understanding its degradation pathways, especially under high potentials, and its comparative stability against other similar compounds. These studies are crucial for enhancing the efficiency and lifespan of batteries where this compound is used (Zhang et al., 2010).
Novel Applications in Polyimides and Organic Salts
Beyond its applications in battery technology, this compound has been explored in the synthesis of polyimides with low dielectric constants and high organosolubility, indicating potential use in electronics and materials science (Chern & Tsai, 2008). Additionally, it has been incorporated into novel organic redox-active ionic salts, showcasing its versatility in chemical engineering and material development (Forgie & Rochefort, 2013).
Mechanism of Action
Target of Action
1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) is primarily used as a redox shuttle in lithium-ion batteries (LIBs) . Its primary target is the lithium iron phosphate (LiFePO4) based Li-ion cells .
Mode of Action
DDB interacts with its target, the Li-ion cells, through a reversible and stable redox reaction . This interaction occurs at 3.9 V vs. Li/Li+ . The redox reaction allows DDB to provide high-rate overcharge protection for the Li-ion cells .
Biochemical Pathways
The primary biochemical pathway affected by DDB is the redox reaction pathway in the Li-ion cells . The redox reaction allows the Li-ion cells to be charged and discharged efficiently, providing power to the battery. The downstream effects of this pathway include the generation of electrical energy and the protection of the battery from overcharging .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of DDB, we can discuss its properties in terms of its stability and reactivity. DDB is a stable compound that can withstand the conditions within a Li-ion battery . It can also be oxidized by strong oxidizing agents, producing corresponding oxidation products .
Result of Action
The result of DDB’s action is the protection of Li-ion cells from overcharging . This is achieved through the reversible and stable redox reaction that DDB undergoes within the Li-ion cells . This reaction allows DDB to absorb excess charge during overcharge conditions, preventing damage to the battery and improving its safety and stability .
Biochemical Analysis
Biochemical Properties
1,4-di-tert-Butyl-2,5-dimethoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in electrophilic aromatic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions. The tert-butyl and methoxy groups on the benzene ring make it more reactive towards electrophiles, enhancing its ability to interact with various biomolecules. These interactions can lead to the formation of new chemical bonds, altering the structure and function of the biomolecules involved .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in these pathways. This compound can modulate gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the reaction. For example, it may inhibit enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species. Alternatively, it can activate enzymes that play a role in detoxification processes, enhancing the cell’s ability to neutralize harmful compounds. These interactions can lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to light or heat. Over time, its interactions with cellular components may lead to long-term changes in cellular function. For example, prolonged exposure to this compound can result in sustained alterations in gene expression and metabolic activity, which may have implications for cell growth and survival .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects may be observed at very high doses, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of careful dosage control in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can affect the levels of metabolites and influence metabolic flux, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For example, the compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production. Its distribution within the cell can also impact its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be found in the cytoplasm, where it can participate in metabolic processes and enzyme interactions. The specific localization of this compound can affect its activity and function within the cell .
Properties
IUPAC Name |
1,4-ditert-butyl-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)11-9-14(18-8)12(16(4,5)6)10-13(11)17-7/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGCJUULFWEWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074782 | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7323-63-9 | |
| Record name | 1,4-Bis(1,1-dimethylethyl)-2,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7323-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007323639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7323-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is DBB used in an all-organic redox flow battery?
A: DBB acts as the cathode active species in an all-organic redox flow battery when paired with benzophenone as the anode active species [, ]. It undergoes reversible redox reactions during battery cycling, contributing to charge storage and discharge.
Q2: What is the impact of different solvents on DBB's performance in a redox flow battery?
A: Research shows that the choice of solvent, particularly its mixture with acetonitrile, significantly impacts DBB's solubility and the electrolyte's conductivity []. Lower acetonitrile content increases DBB solubility but generally decreases electrolyte conductivity due to increased viscosity, which hinders the diffusion of active species.
Q3: Can DBB be used to enhance battery safety? How does it work?
A: Yes, DBB shows potential as an overcharge protection agent in lithium-ion batteries [, ]. When the battery voltage reaches DBB's trigger voltage (3.9 V), DBB oxidizes and releases its reduced ion into the electrolyte. This ion migrates to the anode, oxidizes, and returns to the cathode, creating a redox shuttle. This shuttle mechanism consumes excess charge, effectively preventing overcharging and maintaining a safe voltage.
Q4: How do structural modifications of DBB affect its overcharge protection capabilities?
A: Studies comparing DBB with structurally similar compounds like 3,7-Bis(trifluoromethyl)-N-ethylphenothiazine (BCF3EPT) and N-ethylphenothiazine reveal the impact of structural modifications on overcharge protection []. BCF3EPT, with its electron-withdrawing trifluoromethyl groups, exhibits significantly longer overcharge protection compared to DBB or N-ethylphenothiazine at the same concentration in LiFePO4/graphite batteries.
Q5: What analytical techniques are employed to study DBB's electrochemical behavior?
A: Researchers utilize various techniques to investigate DBB's electrochemical properties. These include cyclic voltammetry to study redox reactions and diffusion characteristics [, ], electron spin resonance (ESR) and UV spectroscopy to observe its interactions with other compounds [], and battery testing systems like Arbin testers to evaluate cycle life and performance [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)







